N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide
CAS No.: 923673-64-7
Cat. No.: VC4347897
Molecular Formula: C14H15ClN2OS
Molecular Weight: 294.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923673-64-7 |
|---|---|
| Molecular Formula | C14H15ClN2OS |
| Molecular Weight | 294.8 |
| IUPAC Name | N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide |
| Standard InChI | InChI=1S/C14H15ClN2OS/c1-9-13(7-8-16-10(2)18)19-14(17-9)11-3-5-12(15)6-4-11/h3-6H,7-8H2,1-2H3,(H,16,18) |
| Standard InChI Key | WKFGMYZXJSPEOZ-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C |
Introduction
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide is a synthetic organic compound belonging to the class of acetamides. It is characterized by its thiazole ring, which is substituted with a 4-chlorophenyl and a methyl group, and an ethyl acetamide chain. This compound has garnered interest due to its potential biological and pharmacological properties.
Structural Representation:
The molecule consists of:
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A thiazole ring substituted with:
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A 4-chlorophenyl group at position 2.
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A methyl group at position 4.
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An ethyl chain connecting the thiazole ring to the acetamide group.
Synthesis Pathway
The synthesis of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide typically involves:
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Formation of the Thiazole Ring:
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Reactants such as 4-chlorobenzaldehyde and thiourea are used to construct the thiazole core.
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Cyclization occurs in the presence of an acidic catalyst.
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Substitution Reactions:
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Methylation at position 4 of the thiazole ring is achieved using methyl iodide or similar reagents.
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Acetamide Addition:
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The ethyl chain is introduced via alkylation, followed by amide bond formation with acetic anhydride or acetyl chloride.
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Potential Applications:
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Antimicrobial Activity:
Compounds with similar thiazole structures have demonstrated antibacterial and antifungal properties by targeting microbial enzymes or cell walls. -
Anti-inflammatory Potential:
The presence of a chlorophenyl group enhances lipophilicity, which may improve interaction with inflammatory mediators. -
Anticancer Research:
Thiazole derivatives are known to inhibit tumor cell proliferation by interfering with DNA synthesis or enzyme pathways.
Molecular Docking Studies:
Preliminary computational studies suggest that this compound may bind effectively to active sites of enzymes involved in inflammatory or cancer pathways, making it a candidate for further drug development.
Analytical Characterization
The compound can be characterized using various spectroscopic techniques:
| Technique | Details |
|---|---|
| 1H-NMR & 13C-NMR | Confirms the structure through chemical shifts of aromatic and aliphatic protons/carbons. |
| IR Spectroscopy | Identifies functional groups such as amides (C=O stretch ~1650 cm⁻¹). |
| LC-MS | Determines molecular weight and purity through mass-to-charge ratio (m/z). |
Comparative Analysis with Related Compounds
| Compound Name | Key Differences | Applications |
|---|---|---|
| N-(3-chlorophenyl)-2-[(4-ethyl-5-methyl-1,2,4-triazol)] | Contains triazole instead of thiazole | Antimicrobial, anticancer |
| N-(3-cyano-benzothiophen-2-yl)-acetamide derivatives | Benzothiophene replaces thiazole | Anti-inflammatory potential |
| N-(4-bromophenyl)-thiazol-2-yl-acetamide derivatives | Bromine substitution instead of chlorine | Antimicrobial, antiproliferative |
Future Research Directions
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Pharmacological Testing:
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Conduct in vitro and in vivo studies to evaluate antimicrobial, anti-inflammatory, and anticancer efficacy.
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Toxicity Assessment:
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Determine potential cytotoxicity and side effects using cell lines and animal models.
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Structure Optimization:
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Modify substituents on the thiazole ring to enhance biological activity or reduce toxicity.
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Drug Delivery Studies:
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Investigate formulations for improved solubility and bioavailability.
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This detailed overview highlights the chemical structure, synthesis, potential applications, and research directions for N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide, emphasizing its significance in medicinal chemistry research.
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